molecular formula C13H18ClNO4S B15298942 tert-butyl N-{1-[4-(chlorosulfonyl)phenyl]ethyl}carbamate

tert-butyl N-{1-[4-(chlorosulfonyl)phenyl]ethyl}carbamate

Cat. No.: B15298942
M. Wt: 319.80 g/mol
InChI Key: WBOYAUVETWWRJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-{1-[4-(chlorosulfonyl)phenyl]ethyl}carbamate is an organic compound known for its utility in organic synthesis and research. It is a solid powder, typically colorless or pale yellow, and has a molecular formula of C13H18ClNO4S . This compound is often used as a reagent in the synthesis of new organic compounds and has applications in various scientific fields.

Preparation Methods

The synthesis of tert-butyl N-{1-[4-(chlorosulfonyl)phenyl]ethyl}carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 4-(chlorosulfonyl)phenyl ethylamine under controlled conditions. The reaction typically requires an inert atmosphere and is carried out at low temperatures to prevent decomposition . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

Tert-butyl N-{1-[4-(chlorosulfonyl)phenyl]ethyl}carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl N-{1-[4-(chlorosulfonyl)phenyl]ethyl}carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-{1-[4-(chlorosulfonyl)phenyl]ethyl}carbamate involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds. This interaction can inhibit enzyme activity or alter the function of the target molecule, making it useful in biochemical research .

Comparison with Similar Compounds

Tert-butyl N-{1-[4-(chlorosulfonyl)phenyl]ethyl}carbamate can be compared with similar compounds such as:

These compounds share some chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound in various research contexts.

Properties

Molecular Formula

C13H18ClNO4S

Molecular Weight

319.80 g/mol

IUPAC Name

tert-butyl N-[1-(4-chlorosulfonylphenyl)ethyl]carbamate

InChI

InChI=1S/C13H18ClNO4S/c1-9(15-12(16)19-13(2,3)4)10-5-7-11(8-6-10)20(14,17)18/h5-9H,1-4H3,(H,15,16)

InChI Key

WBOYAUVETWWRJG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)Cl)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.